Uracil, 6-amino-1,3-dimethyl-5-hydroxy-, methanesulfonate
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Overview
Description
Uracil, 6-amino-1,3-dimethyl-5-hydroxy-, methanesulfonate: is a derivative of uracil, a pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uracil derivatives, including 6-amino-1,3-dimethyl-5-hydroxy-uracil, typically involves the modification of the uracil ring. One common method involves the reaction of 6-amino-1,3-dimethyluracil with appropriate reagents under controlled conditions. For instance, the reaction can be catalyzed by nano-silver (nano-Ag) at 70°C to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve the use of methyl cyanoacetylurea and liquid caustic soda as raw materials. These are mixed in an impinging stream reactor, followed by a reaction in a kettle at controlled temperatures (50-150°C) to produce the desired uracil derivative .
Chemical Reactions Analysis
Types of Reactions: Uracil derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents under basic or acidic conditions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group can yield a carbonyl derivative, while substitution reactions can introduce various functional groups into the uracil ring.
Scientific Research Applications
Chemistry: In chemistry, uracil derivatives are used as building blocks for the synthesis of more complex molecules. They are also studied for their reactivity and potential as catalysts in organic reactions .
Biology: In biological research, these compounds are investigated for their role in nucleic acid chemistry and potential as antiviral agents. They can mimic natural nucleobases and interfere with viral replication processes .
Medicine: Their ability to interact with nucleic acids makes them valuable in therapeutic research .
Industry: In the industrial sector, these compounds are used in the production of pharmaceuticals and agrochemicals. Their unique chemical properties make them suitable for various applications, including as intermediates in chemical synthesis .
Mechanism of Action
The mechanism of action of uracil derivatives involves their interaction with nucleic acids. They can incorporate into RNA or DNA, disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways depend on the structure of the derivative and its functional groups .
Comparison with Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 5,6-Diamino-1,3-dimethyluracil
- 6-Aminouracil
Comparison: Compared to other similar compounds, 6-amino-1,3-dimethyl-5-hydroxy-uracil methanesulfonate is unique due to the presence of the hydroxy group at the 5-position and the methanesulfonate group.
Properties
CAS No. |
74051-48-2 |
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Molecular Formula |
C7H11N3O5S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl) methanesulfonate |
InChI |
InChI=1S/C7H11N3O5S/c1-9-5(8)4(15-16(3,13)14)6(11)10(2)7(9)12/h8H2,1-3H3 |
InChI Key |
YMKCRBYAFDQHCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)OS(=O)(=O)C)N |
Origin of Product |
United States |
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